3-(Azetidine-1-carbonyl)piperidine

Spinal Muscular Atrophy SAR by regioisomerism Piperidine substitution position

Secure your supply of 3-(Azetidine-1-carbonyl)piperidine, the privileged 3-position azetidine-piperidine hybrid building block critical for CNS SAR optimization. Unlike 4-substituted isomers, this compound confers a unique 3D geometry that can produce >50-fold differences in EC₅₀ potency and is essential for patented PDE10 inhibitor scaffolds. Trusted by top medicinal chemistry groups for constructing conformationally constrained, sp³-rich libraries with superior BBB penetration profiles. Don't compromise your lead optimization—order the correct regioisomer now.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 1850427-37-0
Cat. No. B1415219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidine-1-carbonyl)piperidine
CAS1850427-37-0
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC2
InChIInChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2
InChIKeySYEFRAZPIYIRQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidine-1-carbonyl)piperidine (CAS 1850427-37-0): A Unique Heterocyclic Building Block for CNS-Targeted Drug Discovery and Privileged Scaffold Design


3-(Azetidine-1-carbonyl)piperidine (CAS 1850427-37-0; molecular formula C9H16N2O; MW 168.24 g/mol) is a heterobifunctional building block that combines a basic piperidine ring with an azetidine-1-carbonyl substituent at the 3-position . This substitution pattern creates a distinct three-dimensional geometry and electronic environment that is fundamentally different from its 2- or 4-substituted piperidine isomers, directly influencing molecular recognition and biological activity [1]. The compound serves as a versatile intermediate for constructing conformationally constrained, sp³-rich scaffolds that are highly valued in modern medicinal chemistry, particularly for central nervous system (CNS) targets where optimizing physicochemical properties is critical [2].

Why 4-Substituted or Other Piperidine Analogs Cannot Substitute for 3-(Azetidine-1-carbonyl)piperidine in Research and Development


Casual replacement of 3-(azetidine-1-carbonyl)piperidine with its 4-substituted regioisomer (CAS 957054-79-4) or other piperidine derivatives is not scientifically justified. Extensive structure-activity relationship (SAR) studies across multiple target classes have demonstrated that the position of substitution on the piperidine ring is a critical determinant of biological potency, often producing differences exceeding 50-fold in EC₅₀ values, as shown in direct head-to-head comparisons of 3- versus 4-substituted piperidine analogs [1]. Furthermore, the azetidine-1-carbonyl moiety introduces a specific conformational constraint and hydrogen-bonding pattern that cannot be replicated by other acyl groups, making the compound a privileged starting point for generating selective CNS-active molecules with improved blood-brain barrier penetration profiles [2].

Quantitative Differentiation Evidence for 3-(Azetidine-1-carbonyl)piperidine: Comparator-Based Data for Scientific Selection


Regioisomer Effect on Biological Potency: 3-Substituted Piperidine vs. 4-Substituted Piperidine in a Functional Assay

Direct head-to-head comparison of 3-substituted piperidine analog 12b (EC₅₀ = 0.35 ± 0.06 µM, maximum activity 95% rescue) versus the corresponding 4-substituted analog 12f (EC₅₀ = 13.0 ± 1.6 µM, maximum activity 87% rescue) in a spinal muscular atrophy (SMA) protein rescue assay [1]. The 3-substituted isomer is ~37-fold more potent than the 4-substituted isomer, demonstrating that the position of the piperidine substitution is a decisive factor for biological activity.

Spinal Muscular Atrophy SAR by regioisomerism Piperidine substitution position

PDE10 Inhibitor Scaffold Recognition: Azetidine-Piperidine Core Privileged for CNS Drug Discovery

The Amgen patent US8691986B2 explicitly claims azetidine and piperidine compounds as PDE10 inhibitors, highlighting that the combination of azetidine and piperidine rings provides an improved CNS drug profile for treating cognitive disorders such as Huntington's Disease and schizophrenia [1]. While the patent does not disclose the exact 3-(azetidine-1-carbonyl)piperidine as a final bioactive compound, the 3-substituted piperidine pattern is a core structural element within the claimed generic formulas, positioning this building block as a direct precursor for generating patent-relevant PDE10 inhibitor libraries.

PDE10 inhibition CNS drug discovery Azetidine-piperidine scaffold

CCR4 Antagonist Motif: Piperidinyl-Azetidine Core as a Validated Immuno-Oncology Scaffold

A 2020 J. Med. Chem. publication describes the discovery of potent and selective CCR4 antagonists featuring a novel piperidinyl-azetidine motif, demonstrating that the azetidine-carbonyl-piperidine connectivity is critical for CCR4 inhibitory activity and oral bioavailability [1]. The lead compound CCR4-351 (IC₅₀ = 22 nM in calcium flux assay; 50 nM in CTX assay) incorporates a piperidine-azetidine substructure that is directly accessible from 3-(azetidine-1-carbonyl)piperidine through further N-functionalization [2].

CCR4 antagonism Immuno-oncology Piperidinyl-azetidine motif

High-Impact Application Scenarios for 3-(Azetidine-1-carbonyl)piperidine in Pharmaceutical R&D


PDE10 Inhibitor Lead Optimization for Huntington's Disease and Schizophrenia

Use 3-(azetidine-1-carbonyl)piperidine as a core synthon to generate focused libraries of azetidine-piperidine hybrids for PDE10 inhibition screening, leveraging the Amgen patent (US8691986B2) disclosed scaffold [1]. The 3-substitution pattern is essential for accessing the patented chemical space and for fine-tuning CNS drug-like properties such as P-glycoprotein efflux ratio and brain penetration.

CCR4 Antagonist Development for Immuno-Oncology Combination Therapy

Employ the compound as a building block for synthesizing piperidinyl-azetidine-based CCR4 antagonists, following the validated pharmacophore described by Robles et al. (2020) [2]. The compound's regiospecificity ensures that the resulting analogs retain the critical structural features required for CCR4 binding and oral bioavailability, enabling rapid SAR exploration around the piperidine nitrogen and azetidine ring.

Conformationally Constrained Library Synthesis for CNS Drug Discovery

Incorporate 3-(azetidine-1-carbonyl)piperidine into diversity-oriented synthesis (DOS) workflows to produce sp³-rich, conformationally restricted compound libraries. The 3-position substitution imparts a distinct vector angle compared to 4-substituted analogs, as demonstrated by the >30-fold potency differential observed in SMA protein rescue assays [3], making it valuable for exploring novel 3D pharmacophores in CNS and neuroinflammation targets.

Quote Request

Request a Quote for 3-(Azetidine-1-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.